Parsaclisib (INCB050465) is a next-generation, potent, and highly selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor. [] It is being investigated as a potential therapeutic agent for various hematologic malignancies of B-cell origin. [] Parsaclisib belongs to the class of kinase inhibitors and is structurally distinct from first-generation PI3Kδ inhibitors. [] It has shown encouraging anti-tumor activity and reduced hepatotoxicity compared to first-generation PI3Kδ inhibitors in preclinical and clinical studies. [, ]
Parsaclisib, also known as INCB050465, is a next-generation phosphoinositide 3-kinase delta inhibitor developed primarily for the treatment of various B-cell malignancies. It is characterized by its potent and selective inhibition of phosphoinositide 3-kinase delta, a key enzyme involved in cell signaling pathways that regulate cell growth, survival, and metabolism. The compound was synthesized to overcome the limitations of first-generation inhibitors, particularly concerning hepatotoxicity associated with earlier drugs like idelalisib .
Parsaclisib is classified as a small molecule drug targeting the phosphoinositide 3-kinase delta pathway. It was discovered through a medicinal chemistry effort aimed at creating a structurally diverse candidate with improved pharmacological properties. The compound is currently under investigation for its efficacy in treating relapsed or refractory B-cell lymphomas and other hematological malignancies .
The synthesis of parsaclisib involves the creation of a unique pyrazolopyrimidine hinge-binder structure, which distinguishes it from other inhibitors in its class. The synthetic route includes breaking the thiazole ring of precursor compounds and forming a bicyclic heterocycle. This modification enhances its selectivity and potency against phosphoinositide 3-kinase delta while minimizing off-target effects .
Key steps in the synthesis include:
The molecular formula of parsaclisib is , with a molecular weight of approximately 408.88 g/mol. Its InChIKey is ZQPDJCIXJHUERQ-QWRGUYRKSA-N, indicating its unique chemical structure.
The compound features:
Parsaclisib engages in specific biochemical reactions that inhibit phosphoinositide 3-kinase delta activity. These reactions are critical in modulating signaling pathways involved in cell proliferation and survival.
The mechanism of action of parsaclisib involves the selective inhibition of phosphoinositide 3-kinase delta, leading to reduced activation of downstream signaling pathways such as AKT (protein kinase B). This inhibition results in:
Clinical studies have shown that parsaclisib effectively reduces tumor burden in patients with relapsed or refractory B-cell malignancies by targeting these pathways .
Parsaclisib exhibits several notable physical and chemical properties:
These properties contribute to its potential as an effective therapeutic agent with manageable side effects compared to earlier drugs .
Parsaclisib has shown promise in several clinical applications:
Parsaclisib (INCB050465) is a next-generation phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor distinguished by its monocyclic pyrazolopyrimidine scaffold. This structural framework confers >1,000-fold selectivity for PI3Kδ over class I PI3K isoforms (α, β, γ), as measured by enzymatic and cellular assays [1] [2]. Unlike first-generation inhibitors (e.g., Idelalisib), which utilize bicyclic purine-based structures linked to hepatotoxicity, parsaclisib's pyrazolopyrimidine core minimizes off-target interactions while optimizing binding-pocket occupancy [1].
Key structural features enabling isoform discrimination include:
Table 1: Structural Basis of Parsaclisib's PI3Kδ Selectivity
Structural Element | Interaction with PI3Kδ | Effect on Other Isoforms |
---|---|---|
Pyrazolopyrimidine core | H-bonds with Val828 | Weaker binding to PI3Kα (Glu849) |
Fluorophenyl group | Hydrophobic interaction with Trp760 | Steric hindrance in PI3Kγ (Ile879) |
Morpholine ring | Solvent orientation | Reduced affinity for PI3Kβ (Lys805) |
Methoxy substituent | Stabilizes affinity pocket | Minimal impact on PI3Kα/β catalytic activity |
This precision design translates to functional selectivity: Parsaclisib inhibits PI3Kδ with a half-maximal inhibitory concentration (IC50) of 1 nM, compared to IC50 >1,000 nM for PI3Kα/β/γ in biochemical assays [2] [5].
Parsaclisib functions as a competitive ATP antagonist, binding the catalytic cleft of PI3Kδ with reversible yet prolonged occupancy. Kinetic studies reveal a dissociation constant (Kd) of 0.3 nM and an inhibitory constant (Ki) of 0.08 nM, reflecting sub-nanomolar affinity [1] [5]. This high binding potency translates to rapid pathway suppression:
Table 2: Kinetic Profile of Parsaclisib vs. Other PI3Kδ Inhibitors
Parameter | Parsaclisib | Idelalisib | Duvelisib |
---|---|---|---|
IC50 (PI3Kδ, nM) | 1 | 2.5 | 2.9 |
Kd (nM) | 0.3 | 1.8 | 5.6 |
Residence time (min) | 58 | 22 | 41 |
Selectivity (δ vs. α) | >10,000-fold | 300-fold | 60-fold |
By selectively inhibiting PI3Kδ, parsaclisib disrupts the AKT/mTOR/FOXO signaling cascade, a critical axis for B-cell proliferation and survival. Key mechanistic consequences include:
Table 3: Parsaclisib-Induced Modulation of Downstream Signaling Nodes
Signaling Node | Molecular Change | Functional Consequence |
---|---|---|
AKT | ↓ p-Thr308/Ser473 (85–95%) | Impaired survival signaling |
mTORC1 | ↓ p-S6K/p-4EBP1 (70%) | Reduced protein synthesis |
FOXO1/3a | Nuclear accumulation (3–5 fold) | Cell cycle arrest & apoptosis |
MYC oncoprotein | Transcriptional downregulation | Overcomes DLBCL resistance |
Notably, parsaclisib overcomes MYC-driven resistance in diffuse large B-cell lymphoma (DLBCL): While MYC overexpression bypasses PI3Kδ blockade, parsaclisib indirectly suppresses MYC transcription via FOXO-mediated repression, reducing proliferation in resistant lines [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7